N-甲基莫西沙星

描述

N-Methyl Moxifloxacin is a derivative of the antibiotic drug Moxifloxacin (MOX), which is a broad-spectrum antibiotic belonging to the fluoroquinolone class. Moxifloxacin is known for its effectiveness against a variety of bacterial infections. The studies provided do not directly discuss N-Methyl Moxifloxacin but focus on Moxifloxacin and its interactions and detection methods.

Synthesis Analysis

The synthesis of Moxifloxacin nanoparticles has been achieved through charge-transfer interactions with organic acceptors such as picric acid (PA), chloranilic acid (CLA), and chloranil (CHL). This process results in the formation of well-organized nanoparticles with diameters mainly in the range of 10-20 nm. The synthesis is described as quick and simple, which could potentially be applied to N-Methyl Moxifloxacin for similar purposes .

Molecular Structure Analysis

The molecular structure and morphology of Moxifloxacin nanoparticles have been characterized using various physicochemical techniques, including UV-visible, IR, 1H NMR, and 13C NMR spectroscopies, XRD, SEM, TEM, and elemental and thermal analyses. These techniques have provided detailed information on the structure of the nanoparticles formed through the complexation with organic acceptors .

Chemical Reactions Analysis

The complexation of Moxifloxacin with organic acceptors not only leads to the formation of nanoparticles but also has been found to be an efficient way to remove and utilize discarded MOX antibiotic. The direct carbonization of the complex containing the PA acceptor results in nanoporous carbon material with uniform morphology, indicating a potential chemical reaction pathway for the transformation of the antibiotic into other useful materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of Moxifloxacin have been explored through the development of a sensitive electrochemical sensor for its detection. The sensor is based on carbon paste modified with silver nanoparticles (AgNPs), which exhibit high electrocatalytic activity towards the oxidation of Moxifloxacin. The sensor's performance has been evaluated using techniques such as cyclic voltammetry (CV), linear sweep voltammetry (LSV), chronoamperometry (CA), and electrochemical impedance spectroscopy (EIS). The surface characteristics of the sensor were determined using SEM and EDX techniques. The detection and quantification limits for Moxifloxacin using this sensor were found to be very low, demonstrating the sensor's high sensitivity .

Applicability in Real Samples

The electrochemical sensor developed for Moxifloxacin detection has been tested in real samples, including Delmoxa tablets and human urine samples. The results obtained were sensible and indicate that the sensor could be used effectively for the detection of Moxifloxacin in various real-world applications. This suggests that similar methods could potentially be adapted for the detection and analysis of N-Methyl Moxifloxacin .

科学研究应用

眼科用途

- 用于持续给药的眼科贴片: 莫西沙星已用于配制眼科贴片。这些贴片设计用于直接向眼睛持续给药,可有效管理眼部疾病,同时减少给药频率。这些贴片由壳聚糖、甲基纤维素和羟丙基甲基纤维素等可生物降解聚合物组成,确保以无毒方式向眼睛持续释放药物(Nayak et al., 2015)。

与生物分子的相互作用

- 与DNA的相互作用: 一项关于莫西沙星与小牛胸腺DNA相互作用的研究揭示了该药物的结合机制。研究发现莫西沙星通过氢键和范德华力与DNA结合。这种理解对于莫西沙星作为抗生素的进一步临床应用可能具有重要意义(Lv et al., 2014)。

药代动力学研究

- 在生物样品中的测定: 已对使用液相色谱-串联质谱法(LC-MS/MS)测定干燥血斑等各种生物样品中的莫西沙星进行了研究。这对于治疗药物监测至关重要,尤其是在治疗多重耐药结核病(MDR-TB)时(Vu et al., 2011)。

纳米颗粒制剂

- 基于纳米颗粒的给药: 已开发了用于眼部给药的莫西沙星纳米颗粒制剂。这些制剂旨在提高药物的生物利用度并提供持续释放,从而减少有效治疗所需的给药频率(Vyas et al., 2020)。

合成与生产

- 合成与生产监测: 已对N-甲基莫西沙星盐酸盐的合成进行了研究,提供了对该化合物生产监测和质量标准的见解。这对于确保药物在临床应用中的有效性和安全性至关重要(Qing-s, 2014)。

原位凝胶制剂

- 原位凝胶形成眼科制剂: 莫西沙星盐酸盐已用于原位凝胶形成眼科制剂。这些制剂在眼睛中提供持续释放和增加的停留时间,使其有效治疗眼部疾病(Mandal et al., 2012)。

安全和危害

未来方向

属性

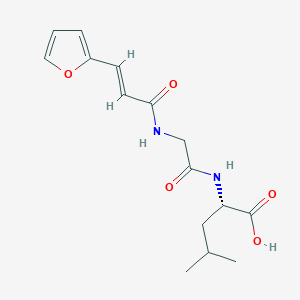

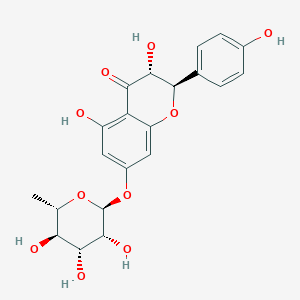

IUPAC Name |

1-cyclopropyl-6-fluoro-8-methoxy-7-(1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O4/c1-24-7-3-4-12-9-25(11-17(12)24)19-16(23)8-14-18(21(19)30-2)26(13-5-6-13)10-15(20(14)27)22(28)29/h8,10,12-13,17H,3-7,9,11H2,1-2H3,(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOQKHOVSOJSBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2C1CN(C2)C3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O)C5CC5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl Moxifloxacin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-Dimethylbenzo[d]thiazol-6-amine](/img/structure/B3029523.png)

![3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B3029539.png)